molecular formula C14H13Cl2N5OS2 B2702998 1-(3,4-dichlorophenyl)-3-[[(Z)-1-(furan-2-yl)ethylideneamino]carbamothioylamino]thiourea CAS No. 866152-04-7

1-(3,4-dichlorophenyl)-3-[[(Z)-1-(furan-2-yl)ethylideneamino]carbamothioylamino]thiourea

Cat. No. B2702998
CAS RN: 866152-04-7
M. Wt: 402.31
InChI Key: PTVSRGZUWHWTGT-LSCVHKIXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dichlorophenyl)-3-[[(Z)-1-(furan-2-yl)ethylideneamino]carbamothioylamino]thiourea is a useful research compound. Its molecular formula is C14H13Cl2N5OS2 and its molecular weight is 402.31. The purity is usually 95%.
BenchChem offers high-quality 1-(3,4-dichlorophenyl)-3-[[(Z)-1-(furan-2-yl)ethylideneamino]carbamothioylamino]thiourea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-dichlorophenyl)-3-[[(Z)-1-(furan-2-yl)ethylideneamino]carbamothioylamino]thiourea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis of Heterocyclic Systems : Compounds related to "1-(3,4-dichlorophenyl)-3-[[(Z)-1-(furan-2-yl)ethylideneamino]carbamothioylamino]thiourea" have been synthesized to explore new heterocyclic systems, such as thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moieties. These compounds showed promising antimicrobial activity against Staphylococcus aureus, highlighting their potential in developing new antimicrobial agents (Sirakanyan et al., 2015).

  • Antimicrobial and Antiurease Activities : Certain thiourea derivatives have been evaluated for their antibacterial, antiurease, and antioxidant activities, demonstrating that these compounds can serve as effective antiurease and antioxidant agents. This opens avenues for their application in medical research and development (Sokmen et al., 2014).

Structural and Characterization Studies

  • Characterization of Metal Complexes : Research into thiourea derivatives includes the synthesis and characterization of metal complexes, exploring their structural, thermal, and electrochemical behaviors. These studies contribute to understanding the complexes' stability, reactivity, and potential applications in various fields, including materials science and catalysis (Yeşilkaynak, 2016).

  • Hirshfeld Surface Analysis : The detailed analysis of intermolecular interactions in the crystalline structures of thiourea derivatives using Hirshfeld surfaces reveals insights into how these interactions contribute to the molecules' packing in the crystal. Such studies are crucial for designing compounds with desired physical and chemical properties (Draman, 2021).

properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-[[(Z)-1-(furan-2-yl)ethylideneamino]carbamothioylamino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2N5OS2/c1-8(12-3-2-6-22-12)18-20-14(24)21-19-13(23)17-9-4-5-10(15)11(16)7-9/h2-7H,1H3,(H2,17,19,23)(H2,20,21,24)/b18-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTVSRGZUWHWTGT-LSCVHKIXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=S)NNC(=S)NC1=CC(=C(C=C1)Cl)Cl)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC(=S)NNC(=S)NC1=CC(=C(C=C1)Cl)Cl)/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dichlorophenyl)-3-[[(Z)-1-(furan-2-yl)ethylideneamino]carbamothioylamino]thiourea

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